2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxyethoxyethylamino group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol: This compound shares the hydroxyethoxyethylamino group but lacks the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone moiety.
2-[(2-aminoethyl)amino]ethanol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C25H26N4O4S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-16-5-7-18(8-6-16)15-29-24(32)20(35-25(29)34)14-19-21(26-9-12-33-13-11-30)27-22-17(2)4-3-10-28(22)23(19)31/h3-8,10,14,26,30H,9,11-13,15H2,1-2H3/b20-14- |
InChI Key |
YNPWJUDWAOSRQB-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCOCCO)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCOCCO)SC2=S |
Origin of Product |
United States |
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